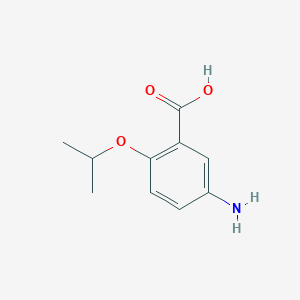

5-Amino-2-isopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Isopropoxybenzoic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to 5-Amino-2-isopropoxybenzoic Acid Derivatives

The construction of the 5-Amino-2-isopropoxybenzoic acid scaffold can be achieved through various established and modern synthetic organic chemistry techniques.

Direct functionalization of precursor molecules is a common strategy. The amino group on compounds like 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile (B8648997) can undergo nucleophilic substitution reactions to introduce diverse functionalities. Similarly, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved through the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com These examples, while not directly involving 5-Amino-2-isopropoxybenzoic acid, illustrate the types of substitution reactions that are fundamental in the synthesis of related amino-substituted aromatic compounds.

Multi-step syntheses are often necessary to achieve the desired substitution pattern and functional groups of complex molecules. A common approach for producing aminobenzoic acids involves the nitration of a toluene (B28343) derivative, followed by oxidation and subsequent reduction of the nitro group. google.com For instance, the synthesis of 4-aminobenzoic acid can start from p-nitrobenzoic acid, which is then reduced. chemicalbook.com Another multi-step approach involves starting with methyl-4-formylbenzoate, which undergoes chlorination, amidation, and finally a Hofmann reaction to yield p-aminobenzoic acid. google.com These strategies often involve the isolation and purification of intermediates to ensure the final product's quality. The synthesis of 2-amino-5-methoxybenzoic acid, for example, proceeds through the hydrogenation of 5-methoxy-2-nitrobenzoic acid.

A general multi-step synthesis problem might involve the formation of an epoxide, followed by ring-opening to a diol, and subsequent ether formation, demonstrating the sequential nature of these synthetic routes. youtube.com

Once synthesized, 5-Amino-2-isopropoxybenzoic acid can serve as a versatile precursor for further derivatization through amidation and esterification reactions. The amino group can react with acyl chlorides or carboxylic acids to form amides, while the carboxylic acid moiety can be esterified. For example, 2,4-dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid reacts with thionyl chloride and then with amines to form various amides. nih.gov Similarly, O- and N-alkylation of 4-aminobenzoic acid has been achieved using alkylating agents in the presence of a base. tandfonline.com The synthesis of methyl 5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzoate demonstrates both the presence of an amino group and an ester functional group on a benzoic acid derivative. uni.lu

Green Chemistry Principles in Aminobenzoic Acid Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes for producing aminobenzoic acids and their derivatives. mdpi.com

One-pot syntheses offer significant advantages by reducing reaction steps, solvent usage, and waste generation. A green, one-pot oxo-reduction process has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water, using a carbonaceous bio-based material as a catalyst. mdpi.com This method avoids the need for added metals and hydrogen gas. mdpi.com Another example is the one-step synthesis of aminobenzoic acid functionalized graphene oxide through electrochemical exfoliation of graphite. nih.gov The synthesis of 1,5-benzodiazepines has also been achieved through one-pot reactions using various catalysts, including aminobenzoic acids themselves. researchgate.net

| Starting Material | Product | Catalyst/Conditions | Efficiency |

| 3-Nitrobenzaldehyde | 3-Aminobenzoic acid | Carbonaceous bio-based material, subcritical water | 59% yield |

| Graphite & 4-Aminobenzoic acid | Aminobenzoic acid functionalized graphene oxide | Electrochemical exfoliation | One-step process |

| o-Phenylenediamine & ketones | 1,5-Benzodiazepines | p-Aminobenzoic acid | Good to excellent yields |

Catalysis plays a crucial role in developing greener synthetic routes for aminobenzoic acids. The catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Pd/C catalyst is a well-established method that offers high yield and selectivity. google.comgoogle.com Research continues to explore novel catalytic systems to improve efficiency and sustainability. For instance, the synthesis of 3-aminobenzoic acid has been achieved using carbonaceous bio-based materials as catalysts in subcritical water. mdpi.com The use of p-aminobenzoic acid itself as a catalyst for the synthesis of 1,5-benzodiazepines highlights the diverse roles these compounds can play in chemical transformations. researchgate.net

| Reaction | Catalyst | Key Advantages |

| Hydrogenation of 4-nitrobenzoic acid | Pd/C | High yield (>96%), high purity (>99%) google.com |

| Oxo-reduction of 3-nitrobenzaldehyde | Carbonaceous bio-based material | Green, one-pot, metal-free mdpi.com |

| Synthesis of 1,5-benzodiazepines | p-Aminobenzoic acid | Eco-friendly, solvent-free researchgate.net |

Environmentally Benign Solvents and Reaction Conditions

The pursuit of green chemistry principles in the synthesis of aminobenzoic acid derivatives has led to the exploration of reaction conditions that minimize environmental impact. A notable approach involves the use of boric acid as a catalyst for amidation reactions, which can proceed under solvent-free conditions. researchgate.net This method is advantageous as it is simple, efficient, and utilizes a readily available and less hazardous catalyst. researchgate.net The reaction proceeds by mixing and triturating the reactants (a carboxylic acid and an amine or urea) with boric acid, followed by direct heating. researchgate.net This technique offers a significant improvement over conventional methods that often require hazardous solvents and lengthy reaction times. researchgate.net

For other related syntheses, such as the preparation of 4-aminobenzohydrazide (B1664622) compounds from 4-aminobenzoate, ethanol (B145695) is often employed as a refluxing solvent. nih.gov Similarly, the synthesis of quinoxaline (B1680401) derivatives from p-aminobenzoic acid has been carried out in refluxing ethanol. nih.gov While ethanol is not entirely without environmental concerns, it is considered a more benign solvent compared to many traditional organic solvents. The use of aqueous solutions, particularly in the form of sodium salt solutions, has also been noted in the synthesis of azo-based derivatives of PABA. nih.gov

Research Findings on Environmentally Benign Synthesis of Aminobenzoic Acid Analogs

| Methodology | Key Features | Catalyst | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Amidation via Boric Acid Catalysis | Simple, efficient, rapid reaction rate. | Boric Acid | Solvent-free, direct heating of triturated mixture. | researchgate.net |

| Synthesis of 4-aminobenzohydrazide | Standard reflux reaction. | None specified | Ethanol | nih.gov |

| Synthesis of Quinoxaline Derivatives | Standard reflux reaction. | Triethylamine (as base) | Ethanol | nih.gov |

| Synthesis of Azo-based Derivatives | Reaction involving diazonium salts. | None specified | Aqueous solution (sodium salt) | nih.gov |

Mechanistic Investigations of Synthetic Transformationsresearchgate.netnih.gov

Elucidation of Reaction Pathways for Functional Group Introduction

The synthesis of 5-Amino-2-isopropoxybenzoic acid involves the introduction of two key functional groups onto a benzoic acid core: an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2). The reaction pathways for these transformations are governed by fundamental principles of organic chemistry.

Introduction of the Amino Group: The amino group is typically introduced onto the aromatic ring via the reduction of a nitro group (-NO2). The nitro group is an electron-withdrawing group that directs electrophilic aromatic substitution to the meta-position. wikipedia.org However, for the synthesis of a 5-amino derivative from a starting material with a carboxyl group already present (which is also meta-directing), the relative positioning must be carefully planned. wikipedia.orgyoutube.com An alternative pathway involves nucleophilic aromatic substitution, though this generally requires harsh conditions or specific activating groups. A common laboratory and industrial route is the amidation of a carboxylic acid. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Heating this salt above 100°C can drive off water to form the amide. libretexts.org Catalysts like boric acid can facilitate this condensation under milder, solvent-free conditions. researchgate.net The proposed mechanism suggests that an electron-releasing substituent on the amine and an electron-withdrawing substituent on the carboxylic acid accelerate the condensation. researchgate.net

Introduction of the Isopropoxy Group: The isopropoxy group, an ether linkage, is commonly formed via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This would typically involve reacting a hydroxyl group on the benzoic acid ring (e.g., in 5-amino-2-hydroxybenzoic acid) with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether bond. The synthesis of O-alkyl derivatives of 4-aminobenzoic acid has been achieved using potassium carbonate as the base with various alkylating agents under mild conditions. tandfonline.com

Spectroscopic and Isotopic Labeling Studies for Mechanism Determinationresearchgate.net

The structures of synthesized aminobenzoic acid derivatives and the mechanisms of their formation are routinely confirmed using a combination of spectroscopic techniques and isotopic labeling studies.

Spectroscopic Studies: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for characterizing the products of synthetic transformations. tandfonline.comresearchgate.net

FTIR Spectroscopy is used to identify the presence of key functional groups. For instance, the successful synthesis of aminobenzoic acid derivatives is confirmed by the appearance of characteristic absorption bands. In para-amino benzoic acid derivatives, IR bands in the region of 3550-3200 cm⁻¹ indicate the presence of an O-H stretch from a phenol, while C-H stretching of the aromatic ring appears around 3030 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid or an ester is typically observed in the 1750-1680 cm⁻¹ range. mdpi.com The C=C bonds of the aromatic ring show peaks around 1500 cm⁻¹.

¹H NMR Spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. In derivatives of para-aminobenzoic acid, signals corresponding to the aromatic protons are typically found in the downfield region (δ 6.0-8.7 ppm). The protons of the isopropoxy group would be expected to show a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons.

Spectroscopic Data for Functional Group Identification in Aminobenzoic Acid Derivatives

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| Phenolic O-H | IR | ~3550-3200 cm⁻¹ (stretch) | |

| Carboxylic Acid C=O | IR | ~1750-1680 cm⁻¹ (stretch) | mdpi.com |

| Aromatic C=C | IR | ~1500 cm⁻¹ (stretch) | |

| Aromatic Protons | ¹H NMR | δ 6.0-8.7 ppm (multiplet) | |

| Amine N-H | IR | ~3500-3300 cm⁻¹ (stretch) | Generic |

Isotopic Labeling Studies: To unambiguously determine reaction mechanisms, isotopic labeling experiments can be employed. For example, in the related Fischer esterification reaction between benzoic acid and methanol (B129727), ¹⁸O-labeling has been used to confirm the reaction pathway. libretexts.org When ¹⁸O-labeled methanol reacts with unlabeled benzoic acid, the resulting methyl benzoate (B1203000) product is found to contain the ¹⁸O label, while the water formed is unlabeled. libretexts.org This provides conclusive evidence that the C-OH bond of the carboxylic acid is broken, and the RO-H bond of the alcohol is broken, rather than the alternative bond cleavages. libretexts.org A similar strategy could be applied to elucidate the mechanism of isopropoxy group introduction by using ¹⁸O-labeled 2-propanol and tracking the position of the isotope in the final product and byproducts.

Advanced Structural Characterization and Molecular Architecture

Spectroscopic Analysis for Comprehensive Structural Elucidation

A thorough search of scientific databases yielded no specific experimental ¹H or ¹³C NMR data for 5-Amino-2-isopropoxybenzoic acid. While NMR spectroscopy is a fundamental technique for determining the precise arrangement of proton and carbon atoms in a molecule, no published spectra or assigned chemical shifts for this particular compound are available in the reviewed literature.

There are no publicly accessible experimental Fourier Transform Infrared (FTIR) or Fourier Transform Raman (FT-Raman) spectra for 5-Amino-2-isopropoxybenzoic acid. These vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Without this primary data, a detailed analysis of the compound's functional groups based on experimental vibrational modes is not possible.

Experimental data regarding the Ultraviolet-Visible (UV-Vis) absorption properties of 5-Amino-2-isopropoxybenzoic acid, which would provide insights into its electronic transitions, are not available in the surveyed scientific literature. Information on its maximum absorption wavelengths (λmax) and the nature of its electronic structure remains uncharacterized in the public domain.

Solid-State Structural Determination by X-ray Crystallography

No X-ray crystallographic studies for 5-Amino-2-isopropoxybenzoic acid have been published. Therefore, critical data such as its crystal system, space group, and unit cell dimensions have not been determined or reported.

As a direct consequence of the absence of X-ray crystallography data, an analysis of the intermolecular interactions, specifically the hydrogen bonding networks and any resulting supramolecular structures in the solid state of 5-Amino-2-isopropoxybenzoic acid, cannot be conducted.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of 5-Amino-2-isopropoxybenzoic acid is primarily determined by the rotational freedom of the isopropoxy and carboxyl functional groups attached to the benzene (B151609) ring. The interplay of steric hindrance and electronic effects governs the preferred spatial orientation of these substituents.

Similarly, the carboxylic acid group at C(1) exhibits rotational freedom around the C(1)-C(carboxyl) bond. The orientation of the carboxyl group is critical as it can participate in intramolecular hydrogen bonding with the lone pair of electrons on the oxygen atom of the isopropoxy group, or with the amino group at the C(5) position, although the latter is less likely due to the larger distance. Such intramolecular interactions can significantly stabilize specific conformations.

In terms of stereochemistry, 5-Amino-2-isopropoxybenzoic acid is an achiral molecule as it does not possess a stereocenter. The molecule and its mirror image are superimposable. Therefore, it does not exhibit optical activity.

Due to the absence of specific crystallographic or computational studies on 5-Amino-2-isopropoxybenzoic acid in the available literature, a quantitative description of its bond lengths, bond angles, and dihedral angles cannot be provided at this time. However, a theoretical model of its structure is presented below.

Interactive Data Table: Predicted Structural Parameters of 5-Amino-2-isopropoxybenzoic acid

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(1) | C(2) | ~1.40 Å | |

| Bond Length | C(2) | O | ~1.37 Å | |

| Bond Length | O | C(isopropyl) | ~1.43 Å | |

| Bond Length | C(1) | C(carboxyl) | ~1.49 Å | |

| Bond Angle | C(1) | C(2) | O | ~120° |

| Bond Angle | C(2) | O | C(isopropyl) | ~118° |

| Dihedral Angle | C(6)-C(1)-C(2)-O | Variable | ||

| Dihedral Angle | C(1)-C(2)-O-C(isopropyl) | Variable |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or in silico modeling studies published for the compound 5-Amino-2-isopropoxybenzoic acid .

Therefore, it is not possible to provide a detailed article on its quantum chemical calculations, molecular docking simulations, or other in silico analyses as requested in the outline. The specific data required to populate the sections on electronic structure, reactivity descriptors, binding modes, and key residue interactions for this particular molecule are not present in the public research domain.

General methodologies for these types of studies are well-established. For instance, Density Functional Theory (DFT) is a common method for quantum chemical calculations, and molecular docking is widely used to predict ligand-target interactions. However, the application of these methods and the resulting data are unique to each specific compound under investigation. Without research focused explicitly on 5-Amino-2-isopropoxybenzoic acid, any discussion would be hypothetical and not based on the "detailed research findings" required.

Computational Chemistry and in Silico Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules at an atomic level. nih.gov By simulating the motions of atoms and molecules, MD provides deep insights into the conformational landscape of a ligand like 5-Amino-2-isopropoxybenzoic acid and its stability when interacting with a biological target, such as a protein. These simulations are founded on physics-based force fields, which are the cornerstone for accurately describing the conformational dynamics of molecules. nih.gov

The flexibility of a ligand is a critical factor in its ability to bind to a protein. MD simulations can map the conformational space available to 5-Amino-2-isopropoxybenzoic acid, revealing the energetically favorable shapes it can adopt. When this compound is part of a protein-ligand complex, simulations are used to assess the stability of the entire system.

Key metrics are analyzed to quantify this stability:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, low-fluctuation RMSD value over the course of a simulation suggests that the complex is in equilibrium and the ligand is securely bound. Studies on other protein-benzoic acid complexes have successfully used RMSD to demonstrate the stability of the complexes. nih.gov

Structural Fluctuations: Analysis of residue-specific fluctuations can pinpoint which parts of the protein are stabilized or destabilized upon ligand binding. For a benzoic acid derivative, this would reveal the stability of amino acids within the binding pocket. nih.gov

These simulations can track the dynamic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that maintain the complex. For instance, in related systems, hydrogen bonding and hydrophobic interactions have been shown to be crucial for the optimal binding of benzoic acid derivatives to protein active sites. nih.gov The table below illustrates typical parameters for an MD simulation designed to study such a complex.

Table 1: Illustrative Parameters for MD Simulation of a Protein-Ligand Complex

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atoms in the system. nih.govnih.govaalto.fi |

| Water Model | TIP3P, SPC | Explicitly represents the solvent environment. nih.gov |

| System Size | ~50,000 - 100,000 atoms | Includes protein, ligand, water, and counter-ions. |

| Simulation Time | 100 - 1000 nanoseconds (ns) | Allows for sufficient sampling of conformational changes. biorxiv.org |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

The development of a QSAR model for derivatives of 5-Amino-2-isopropoxybenzoic acid would begin with a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC50). The process involves several key steps:

Descriptor Calculation: For each molecule in the dataset, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

Data Partitioning: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used during model generation. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive R² (R²pred) for the test set. A high R²pred value indicates a model with strong predictive utility. nih.gov

The resulting QSAR equation can then be used to predict the activity of new derivatives of 5-Amino-2-isopropoxybenzoic acid before they are synthesized, saving significant time and resources.

A well-constructed QSAR model does more than just predict activity; it provides valuable insights into the structural features that are critical for molecular recognition and biological function. By examining the descriptors that have the most significant impact in the QSAR equation, chemists can understand what makes a molecule more or less active.

For derivatives of 5-Amino-2-isopropoxybenzoic acid, these influential features might include:

Electronic Properties: The distribution of charge, described by quantum-chemical descriptors, can be crucial. For example, the model might reveal that modifying substituents to alter the partial charge on the carboxyl group or the amino group enhances binding affinity.

Hydrophobicity: Descriptors like LogP (the logarithm of the partition coefficient) quantify a molecule's lipophilicity. The model could indicate an optimal range of hydrophobicity for cell permeability or target engagement.

Steric/Geometrical Properties: Descriptors related to molecular size, shape, and surface area can highlight the importance of a precise fit within a protein's binding pocket. The isopropoxy group, for example, contributes a specific bulk and shape that a QSAR model could identify as either favorable or unfavorable for activity.

The table below lists common types of descriptors that would be used in a QSAR study for designing derivatives of this compound.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular skeleton. |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape. nih.gov |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating or accepting capability; reactivity. nih.gov |

| Quantum-Chemical | Mulliken Atomic Charges | Partial charge distribution across the molecule. |

By leveraging these computational approaches, researchers can build a comprehensive understanding of 5-Amino-2-isopropoxybenzoic acid, guiding the rational design of new analogues with optimized properties for specific applications.

Synthesis and Characterization of Derivatives for Research Probes

Rational Design and Synthesis of Functionalized Analogs of 5-Amino-2-isopropoxybenzoic Acid

The rational design of derivatives focuses on leveraging the inherent chemical properties of the parent molecule to create tools for exploring molecular-level interactions. The amino and carboxylic acid groups serve as primary handles for synthetic modification, while the isopropoxy group and the aromatic ring provide opportunities for fine-tuning physicochemical properties.

Strategic modifications of the 5-Amino-2-isopropoxybenzoic acid structure are undertaken to install functionalities that can report on or influence molecular recognition events. The primary sites for modification are the amine and carboxylic acid groups, which can be readily converted into a wide range of functional derivatives such as amides, esters, and sulfonamides.

Key strategies include:

Attachment of Reporter Groups: Fluorophores, chromophores, or NMR-active isotopes can be coupled to the molecule, typically via the amino group, to allow for detection and quantification of binding events.

Introduction of Photoaffinity Labels: Groups such as azides or diazirines can be incorporated to enable covalent cross-linking to target macromolecules upon photoactivation, helping to identify binding partners.

Bio-orthogonal Handles: Installation of functionalities like alkynes or azides allows for subsequent modification via click chemistry, enabling multi-step labeling or the construction of more complex probes in situ.

The goal of these modifications is to create analogs that retain the core binding motif of the parent structure while adding a layer of functionality for experimental interrogation. The development of such molecular probes is essential for studying processes like protein-ligand interactions and for mapping binding sites within complex biological matrices. nih.gov

The introduction of substituents onto the aromatic ring of 5-Amino-2-isopropoxybenzoic acid can profoundly alter its physicochemical properties and, consequently, its binding affinity and selectivity for a given target. By systematically varying substituents, researchers can modulate properties such as lipophilicity, electronic distribution (pKa), and steric profile to optimize molecular recognition.

For instance, adding electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy) to the benzene (B151609) ring can alter the acidity of the carboxylic acid and the basicity of the amino group, which are often critical for forming salt bridges or hydrogen bonds with a target. nih.gov Thermodynamic studies of related molecular systems, such as the binding of substituted naphthyridines to DNA, have shown that such modifications can have a significant impact on the enthalpic and entropic contributions to the free energy of binding. nih.gov The addition of hydrophobic groups, for example, can enhance binding affinity by leveraging the hydrophobic effect, which is often reflected in a less unfavorable entropic cost of binding. nih.gov

The table below illustrates the hypothetical impact of various substituents on the binding affinity of a 5-Amino-2-isopropoxybenzoic acid derivative for a generic protein target, based on established principles of medicinal chemistry and physical organic chemistry. nih.gov

| Substituent at C4-Position | Change in Lipophilicity (logP) | Predicted Binding Constant (K_a, M⁻¹) | Dominant Thermodynamic Contribution |

| -H (Hydrogen) | Baseline | 1.0 x 10⁴ | Baseline H-bonding/electrostatics |

| -Cl (Chloro) | +0.71 | 5.5 x 10⁴ | Enhanced hydrophobic interactions |

| -CH₃ (Methyl) | +0.56 | 3.2 x 10⁴ | Favorable entropic changes |

| -NO₂ (Nitro) | -0.28 | 0.8 x 10⁴ | Altered electronics, potential steric clash |

This table presents illustrative data based on established chemical principles to demonstrate the concept of substituent effects.

Incorporation of 5-Amino-2-isopropoxybenzoic Acid Moieties into Complex Chemical Architectures

Beyond its use as a standalone scaffold, the 5-Amino-2-isopropoxybenzoic acid moiety can be incorporated as a fundamental building block into larger, more complex chemical structures, such as polymers and supramolecular assemblies. Its bifunctional nature—possessing both a hydrogen-bond donor (amine) and a hydrogen-bond acceptor/donor (carboxylic acid)—makes it an excellent candidate for programmed self-assembly.

The distinct functional groups on the 5-Amino-2-isopropoxybenzoic acid scaffold make it a valuable monomer for constructing well-defined supramolecular systems. The carboxylic acid can form robust and predictable hydrogen-bonding synthons with complementary functional groups like pyridines or other amides. nih.gov Similarly, the amino group can participate in directional hydrogen-bonding interactions.

This capacity for forming multiple, non-covalent interactions allows these molecules to self-assemble into higher-order structures. Research on analogous amino-benzoic acids has demonstrated their ability to form one-dimensional chains, two-dimensional sheets, and even complex three-dimensional networks, often driven by a combination of hydrogen bonding and other weak interactions like aromatic stacking. researchgate.net The reliability of certain hydrogen-bonding patterns, such as the carboxylic acid-heterocycle synthon, allows for a high degree of predictability in the resulting supramolecular architecture. nih.gov

The table below summarizes the types of interactions and resulting structures that can be anticipated when using amino-benzoic acid derivatives as building blocks. nih.govresearchgate.net

| Interacting Functional Groups | Type of Non-Covalent Bond | Resulting Supramolecular Architecture |

| Carboxylic Acid + Pyridine | Hydrogen Bond | 1D Chains, Dimers |

| Carboxylic Acid + Amine | Hydrogen Bond (Salt Bridge) | 2D Sheets |

| Aromatic Ring + Aromatic Ring | π-π Stacking | Stabilizes 3D Networks |

| Halogen Substituent + N/O Atom | Halogen Bond | 1D and 2D Extended Architectures |

The 5-Amino-2-isopropoxybenzoic acid core can be integrated into hybrid molecules designed for multimodal applications, where multiple functionalities are combined into a single chemical entity. nih.gov For example, it can be attached to a peptide sequence using standard solid-phase peptide synthesis (SPPS) to create peptidomimetics with unique structural or functional properties. nih.govescholarship.org

Furthermore, by conjugating the scaffold to imaging agents, such as radionuclides for PET or SPECT imaging, or to fluorescent dyes for optical imaging, researchers can create multimodal probes. nih.gov Such probes would allow for the non-invasive tracking and quantification of a biological target in vivo, combining the specific recognition properties of the benzoic acid moiety with the detection capabilities of the imaging agent. This approach leverages the strengths of different analytical techniques and can provide a more comprehensive understanding of biological processes. nih.gov

Advanced Analytical Method Development for Research Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of a wide array of compounds, including amino acids and their derivatives. nih.govresearchgate.net Its versatility allows for the separation of complex mixtures with high resolution. nih.govharvardapparatus.com

Reversed-phase HPLC (RP-HPLC) is a powerful method for the separation and purification of molecules with some degree of hydrophobic character, such as proteins, peptides, and nucleic acids. ualberta.ca This technique typically employs a non-polar stationary phase, like C18, and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. ualberta.ca For compounds like aminobenzoic acid isomers, which can be challenging to retain on traditional C18 columns due to their hydrophilicity, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide effective separation. sielc.comhelixchrom.com The retention and separation can be controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration and the pH. harvardapparatus.comhplc.eu

A typical RP-HPLC method for separating isomers of aminobenzoic acid might utilize a Primesep 100 column, which has embedded acidic ionizable groups, enabling the retention of such compounds. sielc.com A mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) is often employed to achieve baseline separation. sielc.comhplc.eu The use of slow gradient elution, where the concentration of the organic solvent is increased gradually, can significantly improve the resolution of closely related compounds. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Aminobenzoic Acid Isomer Separation

| Parameter | Condition |

| Column | Primesep 100 (or similar mixed-mode column) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table presents a hypothetical set of parameters and does not represent a specific validated method for 5-Amino-2-isopropoxybenzoic acid.

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative. bepls.comnih.gov HILIC utilizes a polar stationary phase (e.g., silica, diol, amino, or amide) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, mixed with a small amount of aqueous buffer. researchgate.netchromatographyonline.com The separation mechanism in HILIC is complex, involving partitioning of the analyte into a water-enriched layer on the stationary phase, as well as electrostatic interactions and hydrogen bonding. nih.gov

HILIC is particularly well-suited for the analysis of polar metabolites such as amino acids, organic acids, and sugars. chromatographyonline.com The elution order in HILIC is generally the reverse of that in RP-HPLC, with more hydrophilic compounds being more strongly retained. nih.gov The choice of stationary phase and the composition of the mobile phase, including the type and concentration of buffer and the pH, are critical factors in optimizing separations in HILIC. bepls.com

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu According to the International Council for Harmonisation (ICH) guidelines, a full validation should be performed when establishing a new analytical method. europa.eu Key validation parameters include specificity, linearity, precision, and accuracy. researchgate.neteuropa.eu

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net For chromatographic methods, this often involves demonstrating that the analyte peak is free from interference from other compounds in the sample matrix. europa.eu

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.netnih.gov A correlation coefficient (R²) close to 1 indicates good linearity. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike recovery experiments, where a known amount of the analyte is added to a blank matrix. researchgate.netrsc.org

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

| Specificity | No significant interference at the retention time of the analyte. |

| Linearity (R²) | ≥ 0.99 |

| Precision (RSD%) | Intra-day: ≤ 15%, Inter-day: ≤ 15% |

| Accuracy (Recovery %) | 85% - 115% |

These are general guidelines and specific criteria may vary depending on the application and regulatory requirements. europa.eueuropa.eunih.gov

Mass Spectrometry (MS) Integration for Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it ideal for the identification and quantification of compounds at trace levels. osti.gov

The combination of HPLC with MS (HPLC-MS) provides a robust platform for the analysis of complex mixtures. mdpi.com HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. thermofisher.com This coupling allows for the determination of the molecular weight of the eluting compounds, providing a high degree of confidence in their identification. hplc.eu

For the analysis of amino acids and related compounds, HPLC-MS/MS (tandem mass spectrometry) is often employed. nih.govnih.gov In this technique, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. mdpi.com This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and sensitivity for quantitative analysis. nih.govmdpi.com The choice of ionization source, such as Electrospray Ionization (ESI), is critical and should be optimized for the analyte. osti.gov

Table 3: Illustrative HPLC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition |

| HPLC Column | C18 or HILIC |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor ion > product ion for the analyte |

This table provides a general example; specific parameters need to be developed and optimized for 5-Amino-2-isopropoxybenzoic acid. nih.govnih.gov

Spectrophotometric and Electrochemical Detection Methods

In addition to mass spectrometry, other detection methods can be coupled with HPLC for the analysis of "5-Amino-2-isopropoxybenzoic acid."

Spectrophotometric detection, particularly UV-Vis detection, is a common and robust method used in HPLC. sielc.com The analyte must possess a chromophore that absorbs light in the ultraviolet or visible range. Many aromatic compounds, including aminobenzoic acids, have strong UV absorbance, making this a suitable detection method. sielc.com A simple spectrophotometric method for the quantitative determination of amino groups involves reacting the compound with an agent like N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), which releases a chromophore that can be measured. nih.gov

Electrochemical detection (ECD) offers high sensitivity and selectivity for electroactive compounds. This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. While not as universally applicable as UV or MS detection, ECD can be advantageous for specific analytes that are easily oxidized or reduced.

Applications in Fundamental Chemical Research

Utilization as Precursors for Advanced Organic Synthesis

The reactivity of its functional groups allows 5-Amino-2-isopropoxybenzoic acid to serve as a foundational element for constructing more complex molecules, including fine chemicals and candidates for drug discovery.

5-Amino-2-isopropoxybenzoic acid is a key starting material in the multi-step synthesis of specialized organic compounds. A notable application is its use in producing substituted benzamides. For instance, it can be reacted with N,N-dimethylamine in the presence of a coupling agent to form 5-Amino-2-isopropoxy-N,N-dimethylbenzamide. This amide formation is a common strategy to create building blocks for further chemical elaboration.

The synthesis of such fine chemicals relies on the predictable reactivity of the carboxylic acid group, which readily participates in amide bond formation, while the amino group can be used for subsequent reactions or modifications. These derivatives are often employed as reagents or intermediates in larger synthetic pathways.

Table 1: Example Synthesis of a Fine Chemical

| Starting Material | Reagent | Product | Application of Product |

|---|

In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The aminobenzoic acid scaffold is a well-established "building block" for developing novel therapeutic agents. nih.govmdpi.com Derivatives of 4-aminobenzoic acid, a structurally related compound, have been identified as novel lead structures for inhibitors of multidrug resistance-associated proteins (MRPs), where the carboxyl group was found to be crucial for inhibitory activity and selectivity. ebi.ac.uk

The structure of 5-Amino-2-isopropoxybenzoic acid offers several points for modification:

The Amino Group: Can be acylated, alkylated, or converted into other nitrogen-containing functional groups to explore structure-activity relationships (SAR).

The Carboxyl Group: Can be converted to esters or amides to modulate solubility, cell permeability, and target binding.

The Aromatic Ring: Can undergo electrophilic substitution, allowing for the introduction of additional groups that can fine-tune electronic properties and steric profile.

These modifications allow chemists to systematically alter the molecule's interaction with biological targets, a critical step in the journey from a preliminary "hit" to a viable drug candidate. nih.gov

Table 2: Potential Modifications for Lead Optimization

| Functional Group | Potential Modification | Purpose in Lead Optimization |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Sulfonylation | Explore binding interactions, alter hydrogen bonding capacity. |

| Carboxyl Group (-COOH) | Esterification, Amidation | Improve cell permeability, modify metabolic stability, engage different target residues. |

| Isopropoxy Group (-OCH(CH₃)₂) | Demethylation, Ether cleavage | Alter steric bulk and lipophilicity. |

Development of Chemical Probes for Biochemical Investigations

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of that target's function in a complex biological system. mdpi.com The aminobenzoic acid framework is a valuable scaffold for creating such probes.

Target engagement studies are essential to confirm that a drug candidate physically interacts with its intended target within a cellular environment. This often requires creating "labeled" versions of the molecule that can be detected. Research on ortho-aminobenzoic acid, an isomer of aminobenzoic acid, has shown it can function as a fluorescent probe to monitor the interaction between peptides and micelles. nih.gov The fluorescence properties of the aminobenzoic acid core change upon binding, providing a detectable signal. nih.gov

Following this principle, 5-Amino-2-isopropoxybenzoic acid can be chemically modified to create labeled analogs. This involves attaching a reporter tag—such as a fluorophore, a biotin (B1667282) group for affinity purification, or a photo-crosslinker—to the core structure. The amino or carboxyl groups serve as convenient handles for covalently attaching these tags via linkers. For example, a derivative like methyl 5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzoate illustrates how a linker and a functional tag can be attached to the aminobenzoate core. These labeled analogs allow researchers to visualize, quantify, and confirm the binding of the molecule to its target protein, which is a critical step in validating a drug's mechanism of action.

Table 3: Components of a Labeled Analog Based on 5-Amino-2-isopropoxybenzoic acid

| Component | Function | Example Moiety |

|---|---|---|

| Core Scaffold | Provides binding affinity and selectivity for the target. | 5-Amino-2-isopropoxybenzoic acid |

| Linker | Spatially separates the reporter tag from the core scaffold to minimize interference with target binding. | Alkyl chain (e.g., pentoxy group) |

| Reporter Tag | Enables detection and measurement of target engagement. | Fluorophore, Biotin, Radioisotope |

Interface Engineering and Materials Science Applications

The dual functionality of the amino and carboxyl groups makes aminobenzoic acids excellent candidates for modifying the surfaces of materials, a process known as interface engineering.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. scientific.netsigmaaldrich.com They are a powerful tool for precisely controlling the chemical and physical properties of a surface. Aminobenzoic acids have been successfully used to functionalize a variety of surfaces. For example, 4-aminobenzoic acid can form a SAM on titanium dioxide (TiO₂) surfaces, improving the interfacial quality and performance of perovskite solar cells. rsc.org Similarly, aminobenzoic acid isomers can be adsorbed onto silver nanoparticles to create functionalized nanocomposites. acs.org

5-Amino-2-isopropoxybenzoic acid, with its ability to act as both a hydrogen bond donor (amino group) and acceptor (carboxyl group), can anchor to various substrates.

The carboxyl group can bind to metal oxide surfaces (like TiO₂, Al₂O₃) or form electrostatic interactions.

The amino group can also interact with surfaces or be used as a point of attachment for subsequent layers of molecules. rsc.org

This allows for the fabrication of surfaces with tailored properties, such as hydrophilicity, charge, and chemical reactivity, for applications in sensors, electronics, and biocompatible materials. scientific.net

Table 4: Surface Functionalization Applications of Aminobenzoic Acids

| Substrate Material | Aminobenzoic Acid Used | Application |

|---|---|---|

| Titanium Dioxide (TiO₂) | 4-Aminobenzoic acid | Interface engineering in perovskite solar cells. rsc.org |

| Silver Nanoparticles | o-, m-, and p-Aminobenzoic acid | Functionalization of antimicrobial nanocomposites. acs.org |

| Graphene Oxide | 4-Aminobenzoic acid | Creation of functionalized materials for electrocatalysis. nih.gov |

Q & A

Q. What are the established synthetic routes for preparing 5-Amino-2-isopropoxybenzoic acid?

Methodological Answer: A common approach involves alkylation of 5-amino-2-hydroxybenzoic acid (a structural analog of 5-aminosalicylic acid, referenced in ) with isopropyl bromide or tosylate. The reaction typically employs a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the hydroxyl group, facilitating nucleophilic substitution. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. What spectroscopic techniques are critical for confirming the structure of 5-Amino-2-isopropoxybenzoic acid?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms the isopropoxy group (δ ~1.3 ppm for methyl protons, δ ~4.5 ppm for methine) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR identifies the carboxylic acid carbon (~170 ppm).

- FTIR: A strong absorption band near 1680 cm⁻¹ corresponds to the carboxylic acid C=O stretch, while N-H stretches (amine) appear at ~3300–3500 cm⁻¹.

- Mass Spectrometry (HRMS): Molecular ion peaks should align with the theoretical mass (195.215 g/mol for C₁₀H₁₃NO₃) .

Q. What safety protocols are essential when handling 5-Amino-2-isopropoxybenzoic acid?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation.

- Storage: Keep in a cool, dry environment (2–8°C) in amber glass vials to prevent photodegradation.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for 5-Amino-2-isopropoxybenzoic acid?

Methodological Answer:

- Controlled Experiments: Measure solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) at standardized temperatures (25°C ± 0.5°C) using gravimetric or UV-Vis quantification.

- Cross-Validation: Compare results with differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility.

- Data Reconciliation: Use peer-reviewed studies with matching experimental conditions (e.g., pH, ionic strength) to identify outliers .

Q. What strategies improve the coupling efficiency of 5-Amino-2-isopropoxybenzoic acid in peptide synthesis?

Methodological Answer:

- Activation: Pre-activate the carboxylic acid with EDCl/HOBt or DCC/DMAP in anhydrous DMF to form an active ester.

- pH Optimization: Maintain a slightly acidic medium (pH 5–6) to protonate the amine group, minimizing side reactions.

- Monitoring: Use LC-MS to track coupling efficiency and identify unreacted intermediates .

Q. How does pH influence the stability of 5-Amino-2-isopropoxybenzoic acid in aqueous solutions?

Methodological Answer:

- Stability Studies: Prepare buffered solutions (pH 3–10) and incubate at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Degradation Analysis: Quantify degradation products via HPLC with a C18 column (UV detection at 254 nm).

- Kinetic Modeling: Apply first-order kinetics to calculate degradation rate constants and identify pH-dependent instability mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of 5-Amino-2-isopropoxybenzoic acid?

Methodological Answer:

- Replicate Measurements: Use DSC with a controlled heating rate (10°C/min) under nitrogen to minimize oxidative decomposition.

- Purity Assessment: Compare DSC thermograms of commercial samples (e.g., from TCI America™, per ) with in-house synthesized batches. Impurities broaden melting endotherms.

- Literature Review: Cross-reference with studies using identical CAS RN 68701-42-8 to exclude mislabeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.